molecular formula C10H11N3 B8731482 3-(2-(Dimethylamino)vinyl)picolinonitrile

3-(2-(Dimethylamino)vinyl)picolinonitrile

Cat. No.: B8731482
M. Wt: 173.21 g/mol
InChI Key: CBZFVCXKZTYXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(Dimethylamino)vinyl)picolinonitrile is an organic compound with the molecular formula C10H11N3 It features a pyridine ring substituted with a cyano group and an ethenamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Dimethylamino)vinyl)picolinonitrile can be achieved through several methods. One common approach involves the reaction of 2-cyano-3-pyridinecarboxaldehyde with N,N-dimethylamine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Dimethylamino)vinyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of derivatives .

Scientific Research Applications

3-(2-(Dimethylamino)vinyl)picolinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(Dimethylamino)vinyl)picolinonitrile involves its interaction with molecular targets such as enzymes or receptors. The cyano group and pyridine ring play crucial roles in binding to active sites, while the dimethylamino group can enhance the compound’s solubility and bioavailability. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-(3-cyano-2-pyridyl)ethenamine
  • N,N-dimethyl-2-(2-cyano-4-pyridyl)ethenamine
  • N,N-dimethyl-2-(2-cyano-5-pyridyl)ethenamine

Uniqueness

3-(2-(Dimethylamino)vinyl)picolinonitrile is unique due to the specific positioning of the cyano group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism allows for distinct interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

3-[2-(dimethylamino)ethenyl]pyridine-2-carbonitrile

InChI

InChI=1S/C10H11N3/c1-13(2)7-5-9-4-3-6-12-10(9)8-11/h3-7H,1-2H3

InChI Key

CBZFVCXKZTYXFZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC1=C(N=CC=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-methyl-2-cyanopyridine (20.0 g, 0.17 m), DMF (200 mL) and DMF acetal (30 mL, 0.25 m) was heated at 120° with stirring under N2 for 5 days. Additional acetal was periodically added in 5 mL aliquots (total 45 mL, 0.38 m). The solution was then evaporated to dryness to give a crude oil which solidified on standing. The solid was crystallized from ligroin to yield 16.5 g (56%) of N,N-dimethyl-2-(2-cyano-3-pyridyl)ethenamine. An analytical sample was prepared by recrystallization from ligroin, mp 71.5°-72°.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
DMF acetal
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.